4-{4-[4-(4-Chlorophenyl)piperidin-4-yl]phenyl}pyrimidine
Description
Properties
CAS No. |
917807-70-6 |
|---|---|
Molecular Formula |
C21H20ClN3 |
Molecular Weight |
349.9 g/mol |
IUPAC Name |
4-[4-[4-(4-chlorophenyl)piperidin-4-yl]phenyl]pyrimidine |
InChI |
InChI=1S/C21H20ClN3/c22-19-7-5-18(6-8-19)21(10-13-23-14-11-21)17-3-1-16(2-4-17)20-9-12-24-15-25-20/h1-9,12,15,23H,10-11,13-14H2 |
InChI Key |
YLIQADIHWFDZDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(C2=CC=C(C=C2)C3=NC=NC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[4-(4-Chlorophenyl)piperidin-4-yl]phenyl}pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of 4-(4-Chlorophenyl)piperidin-4-ol: This intermediate can be synthesized from 1-Benzyl-4-(p-chlorophenyl)-4-piperidinol through a series of reactions involving bromination and subsequent substitution reactions.
Coupling Reaction: The intermediate is then coupled with a pyrimidine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction is performed under mild conditions with the use of organoboron reagents and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-{4-[4-(4-Chlorophenyl)piperidin-4-yl]phenyl}pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium (Pd) catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction may produce piperidine derivatives with altered functional groups.
Scientific Research Applications
4-{4-[4-(4-Chlorophenyl)piperidin-4-yl]phenyl}pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for sigma receptors.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{4-[4-(4-Chlorophenyl)piperidin-4-yl]phenyl}pyrimidine involves its interaction with specific molecular targets. For instance, it may bind to sigma receptors, influencing cellular signaling pathways and exerting biological effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
Key Observations :
- Halogen Substituents : Chlorine and fluorine atoms enhance lipophilicity and bioactivity. For example, compound 2g (4-chlorophenyl derivative) outperformed the standard drug diclofenac in anti-inflammatory assays .
- Piperidine Moieties : Piperidine rings improve membrane permeability and target engagement. The piperidin-4-yl group in the target compound may mimic bioactive amines in receptor binding .
- Sulfur-Containing Groups : Sulfanyl and sulfonyl substituents (e.g., in and ) may alter electronic properties but were less effective than halogens in enhancing activity .
Table 2: Substituent Effects on Pharmacological Activity (Based on )
| Substituent Type | Example Compounds | Activity Trend vs. Standard | Rationale |
|---|---|---|---|
| Halogens (Cl, Br) | 2g (4-Cl), 2b (2-Br) | Higher activity | Increased lipophilicity and receptor affinity |
| Nitro, Methoxy, Hydroxyl | 2c (NO₂), 2d (OCH₃, OH) | Lower activity | Reduced lipophilicity and metabolic instability |
| Dimethylamino | 2f (N(CH₃)₂) | Least activity | Polarity disrupts membrane penetration |
Anti-inflammatory and Analgesic Activity :
- Halogenated derivatives (e.g., 2g) showed superior efficacy due to optimized lipophilicity and stability. The target compound’s 4-chlorophenyl group aligns with this trend .
Physicochemical and Pharmacokinetic Properties
- Drug-Likeness: Chromeno-pyrimidine analogs () with piperidine substituents exhibited favorable oral bioavailability, likely due to balanced logP and hydrogen-bonding capacity .
- Synthetic Complexity : The target compound’s synthesis (similar to ) involves multi-step reactions, whereas simpler dihydropyrimidines () are synthesized in fewer steps but with lower structural diversity .
Biological Activity
The compound 4-{4-[4-(4-Chlorophenyl)piperidin-4-yl]phenyl}pyrimidine , also known as a derivative of piperidine and pyrimidine, has garnered attention in pharmacological research due to its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a piperidine ring substituted with a 4-chlorophenyl group and a pyrimidine moiety, which are key to its biological activity.
Pharmacological Activities
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that derivatives of piperidine, including this compound, exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cells through various pathways, including the caspase pathway. The effectiveness of these compounds often correlates with their structural modifications.
2. Antimicrobial Activity
Compounds similar to this compound have demonstrated antibacterial and antifungal activities. For example, derivatives have shown efficacy against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating their potency.
3. Neuropharmacological Effects
The piperidine structure is known for its neuropharmacological effects, including potential applications in treating disorders such as schizophrenia and depression. The compound's ability to modulate neurotransmitter systems may underlie these effects.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : It may inhibit enzymes such as acetylcholinesterase, which is crucial in neurotransmission.
- Receptor Modulation : The compound likely interacts with various receptors in the central nervous system (CNS), influencing dopaminergic and serotonergic pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds. Notable findings include:
- Anticancer Studies : A study demonstrated that a similar piperidine derivative exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong anticancer potential.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Similar Compound A | MCF-7 | 3.2 |
| Similar Compound B | DU145 | 6.8 |
- Antimicrobial Efficacy : Another study assessed the antimicrobial properties of related compounds, revealing effective inhibition against common pathogens.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 75 |
| Escherichia coli | 125 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
